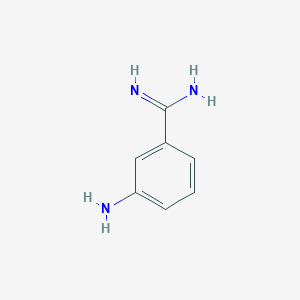

3-Aminobenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Aminobenzenecarboximidamide is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of amides, such as 3-Aminobenzenecarboximidamide, can be achieved through the direct amidation of a variety of carboxylic acids with a broad range of amines . Another approach involves the design and synthesis of N-substituted benzimidazole derived carboxamides .Physical And Chemical Properties Analysis

3-Aminobenzenecarboximidamide has a molecular weight of 135.17 g/mol . Other physical and chemical properties such as color, density, hardness, and melting and boiling points are typically determined through experimental methods .科学的研究の応用

Glucose Sensing

3-Aminobenzeneboronic acid functionalized graphene quantum dots were synthesized and utilized as a selective and sensitive system for glucose sensing. This innovative approach was applied for in vivo glucose monitoring in rat striatum, showcasing the chemical's role in developing advanced glucose sensing technologies (Qu et al., 2013).

Inflammatory Bowel Disease (IBD) Research

3-Aminobenzamide demonstrated anti-inflammatory activity in various colitis models. A study explored its effects on tissue mechanical endurance and prevention of perforations in colitis, suggesting its potential in IBD research (Menekşe et al., 2015).

Organic Chemistry and Industrial Production

3-Aminobenzoic acid, with applications in the synthesis of dyes and medicines, was synthesized through a nitration reaction followed by reduction processes. This work highlights the importance of 3-Aminobenzenecarboximidamide derivatives in organic chemistry and industrial production (Yin, 2010).

Renal Ischemia-Reperfusion Injury

Research indicated that 3-Aminobenzamide could prevent distant liver injury induced by renal ischemia-reperfusion in rats. It mitigated oxidative stress markers, suggesting its therapeutic potential for managing complications arising from ischemia-reperfusion injury (Tas Hekimoglu et al., 2014).

Electrochemical Studies and Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles were investigated as green corrosion inhibitors for mild steel, demonstrating the role of 3-Aminobenzenecarboximidamide derivatives in corrosion prevention and the development of sustainable materials (Verma et al., 2015).

Advanced Glycation End-products (AGEs) Detection

A novel approach using derivatization for the detection of AGE-free adducts was developed, significantly enhancing the detection sensitivity for these biomolecules, which are crucial in diabetes and aging research (Hashimoto et al., 2013).

Antibacterial Benzimidazole Ureas

The development of second-generation antibacterial benzimidazole ureas, which inhibit bacterial gyrase and topoisomerase IV, was informed by the study of aminobenzimidazole ureas. This research addresses the challenge of reactive metabolite formation, critical in the creation of safer antibacterial agents (Grillot et al., 2014).

Safety And Hazards

特性

IUPAC Name |

3-aminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDSNVUXQDDXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276751 |

Source

|

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobenzenecarboximidamide | |

CAS RN |

3459-66-3 |

Source

|

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

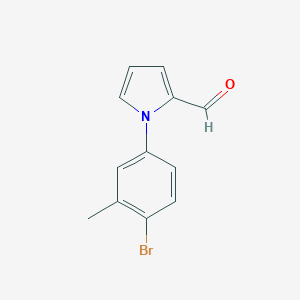

![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)